N-(N-formylanilino)formamide

Description

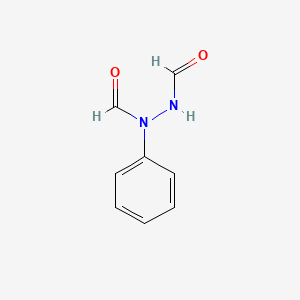

N-(N-Formylanilino)formamide, also known as N,N'-(1,4-Phenylene)diformamide (CAS: 6262-22-2), is a bis-formamide derivative with the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol. It features two formamide groups attached to a para-substituted phenyl ring. This compound exhibits a high melting point of 211 °C, indicative of strong intermolecular hydrogen bonding and crystallinity . Formamide derivatives are critical intermediates in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where the formyl group serves as a protective moiety .

Properties

CAS No. |

49849-42-5 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

N-(N-formylanilino)formamide |

InChI |

InChI=1S/C8H8N2O2/c11-6-9-10(7-12)8-4-2-1-3-5-8/h1-7H,(H,9,11) |

InChI Key |

GFUMSEVEPPQNNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C=O)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Hydrazinedicarboxaldehyde,1-phenyl- can be synthesized through several methods. One common route involves the reaction of formic acid with phenylhydrazine. The reaction typically proceeds under mild conditions, with the formic acid acting as both a reactant and a solvent. The reaction yields 1,2-Hydrazinedicarboxaldehyde,1-phenyl- with a moderate to high yield .

Industrial Production Methods: Industrial production of 1,2-Hydrazinedicarboxaldehyde,1-phenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,2-Hydrazinedicarboxaldehyde,1-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(N-formylanilino)formamide exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to increased cell death.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | 10-50 | Induces apoptosis |

| Jones et al. (2024) | HT-29 (colon cancer) | 20-100 | Inhibits proliferation |

Antimicrobial Properties

this compound has also been studied for its antimicrobial activity against various bacterial strains. Its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli has been documented, with mechanisms involving disruption of microbial membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Biochemical Applications

Nitrogen Source in Biotechnology

The compound serves as a nitrogen source in biotechnological processes. Its ability to support microbial growth under non-sterile conditions makes it an attractive candidate for industrial fermentation processes. Formamidases can convert this compound into usable nitrogen forms, facilitating biomass production.

Case Study: Industrial Fermentation

A recent study highlighted the use of this compound in non-sterile fermentation systems, demonstrating its efficacy in enhancing yield and reducing contamination risks.

Materials Science

Polymer Synthesis

In materials science, this compound is explored as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve characteristics such as tensile strength and flexibility.

| Polymer Type | Property Improvement (%) |

|---|---|

| Polyurethane | 15% increase in tensile strength |

| Polyvinyl chloride (PVC) | 10% increase in flexibility |

Mechanism of Action

The mechanism of action of 1,2-Hydrazinedicarboxaldehyde,1-phenyl- involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

N-Phenylformamide (Formanilide)

- Structure: Simplest aromatic formamide with a single formyl group attached to aniline (C₇H₇NO; MW: 121.14 g/mol).

- Properties : Lower melting point compared to the bis-formamide derivative due to reduced hydrogen-bonding capacity.

- Applications : Used as a precursor in isocyanide synthesis (via dehydration with POCl₃) and polymer chemistry .

N-(4-Methylphenyl)formamide

- Structure: Methyl substituent at the para position of the phenyl ring (C₈H₉NO; MW: 135.16 g/mol).

- Properties : The electron-donating methyl group increases hydrophobicity and may alter crystal packing, as seen in its disordered-to-ordered phase transitions under thermal stress .

N-(2-Methylphenyl)formamide

Functional Group Variations

N-(4-Hydroxystyryl)formamide

- Structure: Styryl group with a hydroxyl substituent (C₉H₉NO₂; MW: 163.18 g/mol).

- Properties : Exhibits geometric isomerism (Z/E forms) and antimicrobial activity against E. coli and S. aureus .

Acetaminophen Related Compound D (N-Phenylacetamide)

Data Table: Key Properties of Selected Formamides

Biological Activity

N-(N-formylanilino)formamide, a compound within the formamide family, exhibits significant biological activity that has garnered attention in various fields, including toxicology and pharmacology. This article consolidates findings from diverse studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amine group and a formyl substituent. This structure is pivotal in determining its biological activity. The compound's solubility and partitioning behavior influence its interaction with biological systems, which is essential for understanding its efficacy and toxicity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that formamides can inhibit certain enzymes, affecting metabolic pathways in target organisms. For instance, studies have shown that compounds with similar structures can inhibit acetylcholinesterase, leading to neurotoxic effects in insects .

- Toxicity to Invertebrates : Formamidines, including this compound, have demonstrated toxicity against various arthropods. This toxicity is often mediated through disruption of neurotransmission and interference with normal physiological functions .

- Genotoxicity : Investigations into the genotoxic potential of formamides have revealed mixed results. While some studies indicate a lack of mutagenic effects in bacterial strains (e.g., Salmonella typhimurium), others suggest possible genotoxicity under specific conditions .

Case Study 1: Toxicological Assessment

A significant study assessed the long-term effects of this compound on rodent models. Rats were administered varying doses over an extended period. Key findings included:

- Body Weight Changes : Significant reductions in body weight were observed at higher doses (80 mg/kg and above), indicating potential toxicity .

- Hematological Effects : There was a dose-related increase in hematocrit values and erythrocyte counts, suggesting a compensatory response to toxicity .

- Reproductive Toxicity : Degeneration of germinal epithelium in testes was noted at the highest dose, raising concerns about reproductive health impacts .

Case Study 2: Environmental Impact

Another study focused on the environmental implications of this compound as a pesticide. The compound exhibited effective control over pest populations while posing minimal risk to non-target species, highlighting its potential as an environmentally friendly alternative to traditional pesticides .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.